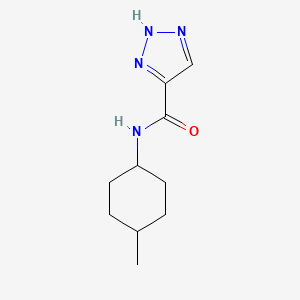

N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylcyclohexyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-2-4-8(5-3-7)12-10(15)9-6-11-14-13-9/h6-8H,2-5H2,1H3,(H,12,15)(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJWEKOOKLJRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different oxidation states, which can be useful in modifying the compound’s properties.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace existing groups on the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry: N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Industry: In the industrial sector, this compound is used in the development of new materials. Its unique properties can be exploited to create polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various physiological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Trends

Amide Substituents :

- Electron-withdrawing groups (e.g., Cl, CF3) enhance metabolic stability but may reduce solubility (e.g., 19c, ).

- Aliphatic groups (e.g., tetrahydrofurfuryl in SI62, ) improve flexibility and bioavailability compared to rigid aromatic substituents.

Triazole Substituents :

- Aryl groups (e.g., 4-methoxybenzyl in 15f, ) enhance π-stacking interactions in crystal packing, as seen in Hirshfeld surface analyses .

Biological Activity

N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and comparative analysis with related compounds.

Overview of Triazole Compounds

Triazoles are five-membered nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties. The 1H-1,2,3-triazole derivatives have been extensively studied for their potential applications in medicinal chemistry due to their ability to interact with biological targets effectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation or microbial metabolism.

- Receptor Binding : It binds to receptors that modulate cellular pathways related to growth and survival.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound demonstrated potent antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.8 | Induces apoptosis |

| This compound | HCT-116 | 1.2 | Cell cycle arrest |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Jurkat | 0.65 | DNA fragmentation |

The compound has been shown to induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial membrane potential reduction. For example, in Jurkat T-cells, it caused morphological changes indicative of apoptosis and reduced mitochondrial membrane potential without direct DNA intercalation .

Antimicrobial Activity

Triazole derivatives also exhibit antimicrobial properties. Research indicates that certain derivatives show effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus.

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

These findings suggest that the compound could serve as a potential antimicrobial agent due to its ability to inhibit bacterial growth effectively .

Case Studies and Research Findings

A study conducted on various triazole derivatives highlighted the biological importance of structural modifications on their activity. The presence of specific substituents significantly influenced their anticancer and antimicrobial efficacy.

Comparative Analysis with Related Compounds

Comparing this compound with other triazoles reveals variations in biological activity:

| Compound | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Contains 4-methylcyclohexyl group | Significant against MCF-7 (0.8 μM) | Effective against E. coli (32 μg/mL) |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Thiocyanate substitution | Comparable to doxorubicin (GI50 = 0.65 μM) | High cytotoxicity towards leukemia cells |

| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Chlorophenyl and methoxybenzyl groups | IC50 range from 1.1 μM to 2.6 μM against MCF-7 and HCT-116 | Notable inhibition against pathogens |

These comparisons illustrate how structural variations can lead to different biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.